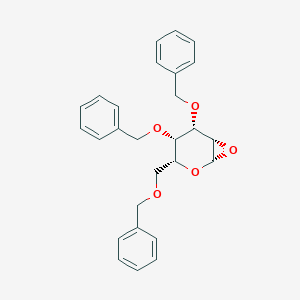
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose (ATBT) is a highly complex carbohydrate molecule that has gained significant attention in the field of synthetic organic chemistry. This molecule is a member of the talo series of carbohydrates and is composed of a six-membered pyranose ring that is substituted with three benzyl groups. The unique structure of ATBT has led to its use in a wide range of scientific research applications, including drug discovery, materials science, and chemical biology.
Wirkmechanismus
The mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is complex and varies depending on the specific biological target. However, it is generally believed that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose acts by binding to the active site of target enzymes and inhibiting their activity. This binding occurs through a combination of hydrogen bonding and hydrophobic interactions between 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and the enzyme.
Biochemische Und Physiologische Effekte
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics. In addition, 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has several advantages for lab experiments, including its unique structure, which makes it an attractive target for drug design. Additionally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule. However, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise, and the molecule is relatively unstable, making it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. One potential area of research is the development of novel cancer therapeutics based on the structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. In addition, further studies are needed to fully understand the mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose could be further optimized to improve its yield and stability, making it a more practical target for drug discovery.
Synthesemethoden
The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise. The most commonly used method for synthesizing 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose involves the use of a protecting group strategy, where the benzyl groups are sequentially added to the carbohydrate molecule to protect the reactive hydroxyl groups. This is followed by the removal of the protecting groups to yield the final product. The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule.
Wissenschaftliche Forschungsanwendungen
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been extensively studied for its potential use in drug discovery. The unique structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose makes it an attractive target for drug design, as it has the potential to interact with biological targets in a highly specific manner. Several studies have shown that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics.
Eigenschaften
CAS-Nummer |
148888-66-8 |
|---|---|
Produktname |
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose |
Molekularformel |
C27H28O5 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1R,3R,4S,5S,6S)-4,5-bis(phenylmethoxy)-3-(phenylmethoxymethyl)-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-19-23-24(29-17-21-12-6-2-7-13-21)25(26-27(31-23)32-26)30-18-22-14-8-3-9-15-22/h1-15,23-27H,16-19H2/t23-,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
ZRLDYWSQTIAJDQ-YLSALNBJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]3[C@@H](O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Synonyme |
1,2-anhydro-3,4,6-tri-O-benzyl-D-talopyranose 1,2-anhydro-3,4,6-tri-O-benzyltalopyranose 1,2-talo-Bzan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



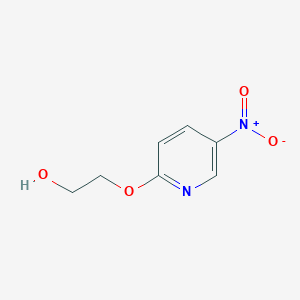
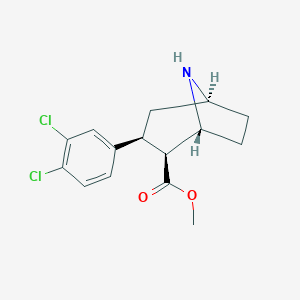
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)

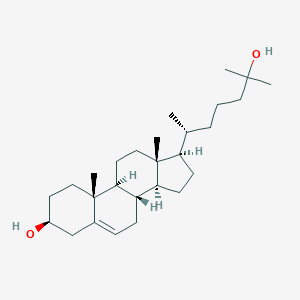
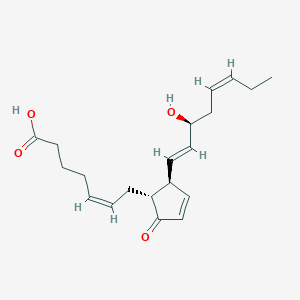
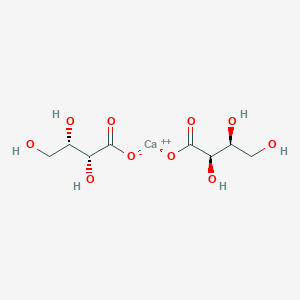
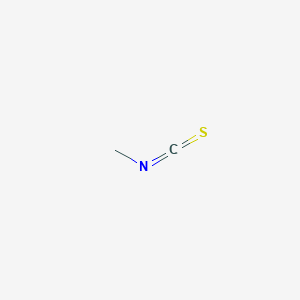
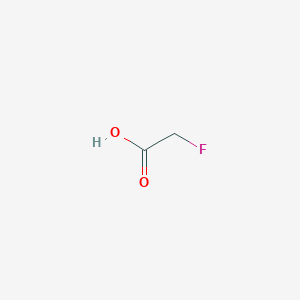
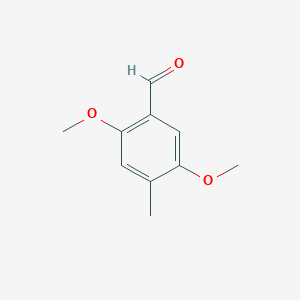
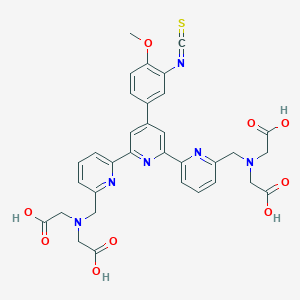
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)